l-ap3
Overview
Description
It demonstrates inhibitory effects on D-phosphoserine and L-phosphoserine with IC50 values of 368 μM and 2087 μM, respectively . This compound is primarily used in scientific research to study the role of mGluRs in various physiological and pathological processes.
Mechanism of Action
Target of Action
L-AP3, also known as (2R)-2-amino-3-phosphonopropanoic acid or D-2-Amino-3-phosphono-propionic acid, is a selective antagonist of the metabotropic glutamate receptors (mGluRs), particularly influencing the group III mGluRs . These receptors are predominantly located pre-synaptically and play a crucial role in modulating neurotransmitter release in the central nervous system .
Mode of Action
By binding to these receptors, this compound effectively inhibits the physiological response normally triggered by the natural ligand, glutamate, which is the principal excitatory neurotransmitter in the brain . This inhibition can significantly alter synaptic transmission and neural circuit function .
Biochemical Pathways
This compound is involved in the regulation of long-term potentiation (LTP) in the hippocampus, a process fundamental to learning and memory . It has been shown that this compound blocks the rise in intracellular calcium associated with hippocampal CA1 LTP . Furthermore, this compound is involved in the phosphorylated pathway of L-serine synthesis, a process that employs 3-phosphoglycerate generated by glycolysis .
Pharmacokinetics
The pharmacokinetics of this compound, like any other drug, would involve its absorption, distribution, metabolism, and excretion (ADME) . .
Result of Action
The inhibition of mGluRs by this compound can significantly alter synaptic transmission and neural circuit function, making it a useful tool in neurophysiological research . Its utility lies in probing the roles of group III mGluRs in various neurophysiological processes, such as synaptic plasticity, which is fundamental for understanding learning and memory mechanisms .
Biochemical Analysis
Biochemical Properties
D-2-Amino-3-phosphono-propionic acid is known to inhibit D-phosphoserine and L-phosphoserine with IC50s of 368 μM and 2087 μM, respectively . This suggests that it interacts with these biomolecules, potentially altering their function or activity. The nature of these interactions is likely to involve the compound binding to these molecules, thereby inhibiting their normal function.
Cellular Effects
Given its role as a potent antagonist of the metabotropic glutamate receptor , it is likely to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of D-2-Amino-3-phosphono-propionic acid involves its interaction with the metabotropic glutamate receptor . By binding to this receptor, it can inhibit its normal function, leading to changes in gene expression and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-2-amino-3-phosphonopropionic acid can be synthesized through several methods. One common synthetic route involves the reaction of L-serine with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield L-2-amino-3-phosphonopropionic acid .
Industrial Production Methods
the compound is typically produced in small quantities for research purposes rather than large-scale industrial applications .
Chemical Reactions Analysis
Types of Reactions
L-2-amino-3-phosphonopropionic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of L-2-amino-3-phosphonopropionic acid include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but typically involve standard laboratory techniques .
Major Products Formed
The major products formed from the reactions of L-2-amino-3-phosphonopropionic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various phosphonic acid derivatives, while reduction reactions may produce different amino acid analogs .
Scientific Research Applications
L-2-amino-3-phosphonopropionic acid has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and functions of metabotropic glutamate receptors.
Biology: Investigates the role of mGluRs in cellular signaling and neurotransmission.
Medicine: Explores potential therapeutic applications in neurological disorders, such as epilepsy and neurodegenerative diseases.
Industry: Utilized in the development of new pharmacological agents targeting mGluRs.
Comparison with Similar Compounds
L-2-amino-3-phosphonopropionic acid is unique in its selectivity for metabotropic glutamate receptors. Similar compounds include:
DL-2-amino-3-phosphonopropionic acid: A racemic mixture with similar inhibitory effects on mGluRs.
L-2-amino-4-phosphonobutyric acid: Another mGluR antagonist with a slightly different structure and activity profile.
L-2-amino-5-phosphonopentanoic acid: A longer-chain analog with distinct pharmacological properties.
L-2-amino-3-phosphonopropionic acid stands out due to its specific inhibitory effects on D-phosphoserine and L-phosphoserine, making it a valuable tool in neuroscience research .
Properties
IUPAC Name |
2-amino-3-phosphonopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTABPSJONFLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863590 | |
Record name | 3-Phosphonoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Amino-3-phosphonopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5652-28-8, 23052-80-4, 20263-06-3 | |
Record name | 2-Amino-3-phosphonopropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5652-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-phosphonopropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC133887 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Alanine, 3-phosphono- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phosphonoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-2-Amino-3-phosphonopropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-3-PHOSPHONOPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H89G8110O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Amino-3-phosphonopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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